3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
Overview
Description
3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic aromatic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2 This compound, in particular, features a cyclopropyl group at the 3-position and a methyl group at the 4-position, with an amino group at the 5-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones, followed by cyclization. The reaction typically involves heating the reactants in the presence of a suitable acid catalyst.
Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the use of transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed to introduce the cyclopropyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. Additionally, green chemistry principles are increasingly being applied to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound's utility in further synthetic applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Amino derivatives, hydrazines, and other reduced forms.
Substitution Products: Alkylated or acylated pyrazoles, depending on the substituents introduced.
Scientific Research Applications
Chemistry: 3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for constructing complex molecular architectures.
Biology: The compound has shown potential as a bioactive molecule in drug discovery. It can interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: Research has explored its use in the treatment of diseases such as cancer, inflammation, and bacterial infections. Its ability to modulate biological pathways makes it a promising candidate for pharmaceutical applications.
Industry: In material science, the compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic outcomes. The exact mechanism can vary based on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
3-Ethyl-4-methyl-1H-pyrazol-5-amine: Similar structure with an ethyl group instead of a cyclopropyl group.
3-Amino-5-cyclopropyl-1H-pyrazole: Lacks the methyl group at the 4-position.
Uniqueness: The presence of both the cyclopropyl and methyl groups in 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine provides unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
5-cyclopropyl-4-methyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-6(5-2-3-5)9-10-7(4)8/h5H,2-3H2,1H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQBFNPNPSVDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187027-13-9 | |
Record name | 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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